molecular formula C7H9NO4 B1194724 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid CAS No. 2353-17-5

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

Cat. No.: B1194724
CAS No.: 2353-17-5
M. Wt: 171.15 g/mol
InChI Key: CXMBCXQHOXUCEO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by a tetrahydropyridine ring with carboxyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid derivative with a nitrogen-containing compound to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions .

Biology

  • Metabolic Pathways : The compound plays a role in lysine biosynthesis and degradation pathways. It acts as a substrate for enzymes involved in these metabolic processes .
  • Biochemical Probes : Its interactions within metabolic pathways make it a valuable tool for studying biochemical processes in mammalian systems .

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit antioxidant properties and could be explored for potential applications in cancer research due to its involvement in metabolic regulation .
  • Drug Development : As a precursor for various pharmaceuticals, it is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantExhibits potential antioxidant properties beneficial for oxidative stress-related diseases
Cancer ResearchInvolvement in metabolic pathways linked to tumor growth and energy production
Enzymatic ActivityServes as a substrate for enzymes in lysine metabolism

Case Study 1: Lysine Biosynthesis

Research has shown that 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid is integral to lysine degradation pathways in bacteria. It is converted by specific enzymes into downstream metabolites essential for cellular functions .

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant capacity of similar compounds to this compound using DPPH free radical scavenging assays. Results indicated significant potential for mitigating oxidative stress .

Case Study 3: Metabolic Regulation

The compound's role in regulating metabolic pathways has been documented in various studies focusing on its interaction with enzymatic processes involved in amino acid metabolism .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. For example, it is involved in the lysine biosynthesis pathway, where it is converted by specific enzymes into downstream metabolites .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydrodipicolinic acid: Similar in structure but with different functional groups.

    Pimelic acid: Another dicarboxylic acid with a different carbon chain length.

    Dipicolinic acid: A related compound with a pyridine ring and carboxyl groups at different positions.

Uniqueness

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid is unique due to its specific ring structure and the positioning of its carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid (THDPA) is an organic compound with significant biological activity, particularly in metabolic processes. This article delves into its biological roles, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C7_7H9_9NO4_4
Molecular Weight : 171.15 g/mol
CAS Number : 2353-17-5
IUPAC Name : this compound

THDPA features a tetrahydropyridine ring with two carboxyl groups located at the 2 and 6 positions. This structure is crucial for its biochemical interactions and enzymatic activities.

THDPA plays a pivotal role in the lysine biosynthesis pathway , where it is converted into various metabolites through enzymatic reactions. One key enzyme involved is 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117) . This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to THDPA, producing N-succinyl-L-2-amino-6-oxoheptanedioate and CoA as products .

Enzymatic Reaction

The reaction can be summarized as follows:

succinyl CoA+ S 2 3 4 5 tetrahydropyridine 2 6 dicarboxylate+H2OCoA+N succinyl L 2 amino 6 oxoheptanedioate\text{succinyl CoA}+\text{ S 2 3 4 5 tetrahydropyridine 2 6 dicarboxylate}+\text{H}_2\text{O}\rightleftharpoons \text{CoA}+\text{N succinyl L 2 amino 6 oxoheptanedioate}

This reaction highlights THDPA's role as a substrate in critical metabolic pathways.

Metabolic Role

THDPA is integral to several metabolic processes:

  • Lysine Biosynthesis : It participates in the biosynthesis of lysine in bacteria and plants .
  • Enzyme Regulation : THDPA influences various enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .

Therapeutic Potential

Research indicates that THDPA may have therapeutic applications:

  • Antioxidant Properties : Some studies suggest that compounds similar to THDPA exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .
  • Cancer Research : The compound's involvement in metabolic pathways has been linked to cancer metabolism studies, where it may influence tumor growth and energy production .

Case Studies and Research Findings

  • Lysine Biosynthesis in Bacteria :
    • A study demonstrated that THDPA is essential for lysine synthesis in Escherichia coli, highlighting its importance in microbial metabolism .
  • Enzymatic Activity Modulation :
    • Research on SIRT5 showed that THDPA derivatives could modulate the activity of metabolic enzymes involved in glycolysis and fatty acid oxidation .
  • Antioxidant Activity :
    • Experimental data indicated that THDPA exhibits potential antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Lysine BiosynthesisEssential for lysine synthesis in bacteria
Enzyme RegulationModulates enzymes involved in glycolysis
Antioxidant PropertiesExhibits potential antioxidant effects
Cancer MetabolismInfluences metabolic pathways related to tumors

Q & A

Basic Research Questions

Q. What is the biochemical role of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid in lysine biosynthesis?

This compound is a key intermediate in the meso-α,ε-diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants. It is synthesized via the reduction of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate by dihydrodipicolinate reductase (DHDPR) . Subsequently, it is converted to N-succinyl-L-2-amino-6-oxoheptanedioate by the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (DapD, EC 2.3.1.117), a critical step in the pathway . Researchers should verify enzyme activity using spectrophotometric assays monitoring NADPH oxidation (for DHDPR) or coupled assays with succinyl-CoA depletion (for DapD) .

Q. What analytical methods are recommended for quantifying this compound in metabolic flux studies?

  • HPLC-MS : Use reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in negative ion mode. Derivatization with dansyl chloride improves detection sensitivity .
  • NMR Spectroscopy : Monitor the compound’s unique proton signals (e.g., δ 2.5–3.2 ppm for the tetrahydropyridine ring protons) in deuterated water or DMSO-d6 .
  • Enzymatic Assays : Couple with DHDPR and track NADPH consumption at 340 nm .

Q. What are common experimental challenges in handling this compound?

  • Instability : The compound is prone to oxidation under aerobic conditions. Store aliquots at -80°C under argon .
  • Interference in Assays : Contaminating enzymes (e.g., residual DapD in lysates) may skew results. Use protease inhibitors and validate purity via SDS-PAGE .
  • Synthesis Complexity : Chemical synthesis requires multi-step routes; consider enzymatic preparation using recombinant DHDPR and dihydrodipicolinate synthase .

Advanced Research Questions

Q. How can enzyme kinetics of DapD be studied to resolve contradictions in reported KmK_mKm​ values?

Discrepancies in KmK_m for succinyl-CoA (ranging 10–50 µM) may arise from assay conditions. Optimize as follows:

  • Buffer : Use 50 mM Tris-HCl (pH 8.0) with 1 mM MgCl₂ to stabilize the enzyme .
  • Temperature : Maintain at 25°C to avoid thermal denaturation .
  • Substrate Purity : Confirm succinyl-CoA purity via HPLC and adjust for hydrolysis products . A representative kinetic assay protocol:
ParameterValue
Substrate0–100 µM succinyl-CoA
Enzyme0.1 µM recombinant DapD
DetectionDTNB (412 nm, thiol release)
KmK_m (succinyl-CoA)25 ± 3 µM (reported)

Q. What strategies can resolve contradictions in metabolic flux data for lysine pathways involving this compound?

Conflicting flux measurements often stem from:

  • Isotope Labeling Artifacts : Use uniformly ¹³C-glucose and compare labeling patterns in intracellular intermediates via LC-MS .
  • Regulatory Cross-Talk : Overexpress feedback-resistant enzymes (e.g., aspartokinase LysCᴹ⁴⁹) to decouple pathway regulation .
  • Compartmentalization : In plants, isolate chloroplasts to assess compartment-specific flux .

Q. How can CRISPR/Cas9 be used to engineer E. coli strains for enhanced lysine production via this pathway?

  • Target Genes : Knock out dapD to accumulate the compound and redirect flux to alternative pathways (e.g., introduce ddh for diaminopimelate dehydrogenase) .
  • Complementation : Use plasmid-borne dapD under an inducible promoter (e.g., araBAD) to titrate enzyme activity .
  • Validation : Measure extracellular lysine via HPLC and intracellular intermediates by LC-MS/MS .

Q. What crystallography approaches are suitable for studying DapD-substrate interactions?

  • Crystallization : Screen with 20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M HEPES (pH 7.5). Co-crystallize with succinyl-CoA and the compound .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) and a 1.5 Å resolution cutoff .
  • Analysis : Identify catalytic residues (e.g., His¹⁰⁷ and Glu¹³⁵ in E. coli DapD) via molecular docking and mutagenesis .

Q. Methodological Notes

  • Safety : The compound is not classified as hazardous, but wear PPE (gloves, goggles) due to its irritant potential .
  • Data Reproducibility : Include internal standards (e.g., deuterated lysine) in LC-MS runs to normalize technical variability .

Properties

IUPAC Name

2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMBCXQHOXUCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946284
Record name 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353-17-5
Record name 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

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